molecular formula C9H10FN B13233452 2-fluoro-2,3-dihydro-1H-inden-1-amine

2-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13233452
M. Wt: 151.18 g/mol
InChI Key: MPZMJRRSNZFFKP-UHFFFAOYSA-N
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Description

2-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1822602-07-2) is a chiral amine building block of high interest in medicinal chemistry and organic synthesis. This compound features a fluorine atom and an amine functional group on a fused bicyclic indane scaffold, making it a valuable template for drug discovery . The specific stereochemistry and substitution pattern of this scaffold are frequently explored in the development of bioactive molecules, as evidenced by related compounds listed in chemical databases . As a versatile intermediate, it is used in pharmaceutical research for the synthesis of more complex molecules, leveraging its structure to modulate the physicochemical properties and binding characteristics of potential drug candidates . The compound is supplied with detailed analytical data, including its molecular formula (C9H10FN) and molecular weight (151.18 g/mol) . It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: While a specific safety data sheet for this exact compound was not identified in the search results, researchers should note that similar chemical substances often require careful handling. It is strongly advised to consult the specific material safety data sheet (SDS) provided with the product and to conduct all procedures using appropriate personal protective equipment (PPE) and under standard safety protocols. For reference, a structurally similar compound, 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is classified with GHS07 hazard pictograms and carries warnings regarding potential harm if swallowed, skin and eye irritation, and respiratory irritation .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H10FN/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,11H2

InChI Key

MPZMJRRSNZFFKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)F

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Amine Functional Group Transformations

The primary amine group is the most reactive site on 2-fluoro-2,3-dihydro-1H-inden-1-amine, readily participating in reactions typical of primary amines. ontosight.ai These transformations are crucial for synthesizing a wide array of derivatives for various research applications.

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions with various electrophiles. Common transformations include N-alkylation and N-acylation. While specific studies on this exact molecule are not prevalent, the reactivity is analogous to other primary amines. For instance, it is expected to react with alkyl halides to form secondary and tertiary amines, or with acyl chlorides and anhydrides to yield amides. The fluorine atom at the adjacent C2 position likely exerts an electron-withdrawing inductive effect, which could potentially decrease the nucleophilicity of the amine compared to its non-fluorinated counterpart, thereby possibly requiring slightly more forcing reaction conditions.

A significant derivatization pathway for primary amines is the reaction with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.com These derivatives are of considerable interest in medicinal chemistry. nih.gov Research on the non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, demonstrates its successful reaction with a variety of substituted phenyl isocyanates and phenyl isothiocyanates to yield a series of urea and thiourea compounds. nih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate group. It is anticipated that this compound undergoes analogous reactions.

A study on 2,3-dihydro-1H-inden-1-amine showcased the synthesis of several derivatives, which are detailed in the table below. nih.gov The reaction provides a template for the expected products from the fluorinated version.

Table 1: Examples of Urea and Thiourea Derivatives Synthesized from 2,3-dihydro-1H-inden-1-amine nih.gov
ReactantSubstituent (R) on Phenyl RingResulting Derivative TypeProduct Name Example
Phenyl isocyanate-HUrea1-(2,3-dihydro-1H-inden-1-yl)-3-phenylurea
4-Bromophenyl isocyanate4-BrUrea1-(4-bromophenyl)-3-(2,3-dihydro-1H-inden-1-yl)urea
Phenyl isothiocyanate-HThiourea1-(2,3-dihydro-1H-inden-1-yl)-3-phenylthiourea
4-Fluorophenyl isothiocyanate4-FThiourea1-(2,3-dihydro-1H-inden-1-yl)-3-(4-fluorophenyl)thiourea
4-Nitrophenyl isothiocyanate4-NO2Thiourea1-(2,3-dihydro-1H-inden-1-yl)-3-(4-nitrophenyl)thiourea

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, often utilized in the synthesis of pharmaceuticals and peptides. nih.gov this compound, as a primary amine, is a suitable substrate for amidation reactions. This typically involves coupling the amine with a carboxylic acid, often activated by a coupling agent, or with a more reactive carboxylic acid derivative like an acyl chloride or an ester. mdpi.com These methods facilitate the creation of a stable amide linkage. While direct amidation of carboxylic acids is possible, it often requires high temperatures; therefore, the use of activating agents or conversion to more reactive intermediates is common practice. mdpi.com

Table 2: General Amidation Reactions for Primary Amines
Amine SubstrateCoupling PartnerTypical Conditions/ReagentsProduct Type
R'-NH₂Carboxylic Acid (R-COOH)Coupling agents (e.g., DCC, EDC), heatAmide (R-CO-NH-R')
R'-NH₂Acyl Chloride (R-COCl)Base (e.g., pyridine, triethylamine)Amide (R-CO-NH-R')
R'-NH₂Ester (R-COOR'')Heat, catalyst (e.g., base or acid)Amide (R-CO-NH-R')

Reactions Involving the Fluorine Atom and the Indane Skeleton

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's chemical properties. rsc.org Fluorine is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond. nih.gov

Key influences of the C2-fluorine atom include:

Inductive Effect : The strong electron-withdrawing nature of fluorine decreases the electron density of the neighboring atoms. This effect can lower the basicity and nucleophilicity of the C1-amine group.

Steric Effects : Although fluorine's van der Waals radius is only slightly larger than that of hydrogen, its presence can introduce steric hindrance that may influence the approach of reagents to nearby reactive centers.

Bond Strength : The C-F bond is exceptionally strong (typically >100 kcal/mol), making it highly stable and generally unreactive to nucleophilic displacement under standard conditions. nih.gov Cleavage of the C-F bond is rare unless the carbon is activated, for example, being in a benzylic or allylic position, which is not the case here. nih.gov This stability often makes fluorinated compounds more resistant to metabolic degradation. nih.gov

The presence of fluorine can also impact reactions on the aromatic ring by modifying its electronic properties, thereby affecting the rate and regioselectivity of electrophilic aromatic substitution.

The indane core consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The aromatic portion is susceptible to electrophilic aromatic substitution (EAS), while the aliphatic portion is generally less reactive.

Electrophilic Aromatic Substitution : The benzene ring of the indane skeleton can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is directed by the activating and directing effects of the substituents on the ring. In this molecule, the fused amino-cyclopentyl group acts as an activating ortho-, para-director. The fluorine atom on the aliphatic ring has a less direct, but still electron-withdrawing, influence on the aromatic system. The interplay between these effects will determine the position of substitution for incoming electrophiles.

Nucleophilic Reactions : The indane core itself is not electron-deficient and is therefore generally unreactive towards nucleophiles. Nucleophilic aromatic substitution (SNAᵣ) is unlikely as the ring is not activated by strong electron-withdrawing groups directly on the aromatic portion. nih.gov Reactions involving nucleophilic attack on the aliphatic carbons are also uncommon unless a suitable leaving group is present.

Advanced Spectroscopic and Computational Investigations of Fluorinated Indenamine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-fluoro-2,3-dihydro-1H-inden-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (approximately 7.0-7.5 ppm). The protons on the five-membered ring, specifically at positions 1, 2, and 3, will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C1 (the methine proton adjacent to the amine) would likely appear as a doublet of doublets, split by the proton at C2 and the geminal fluorine atom. The protons at C3 (methylene group) would also show complex splitting from coupling to the C2 proton.

The ¹³C NMR spectrum provides information on the carbon framework. The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby carbons. The carbon atom directly bonded to fluorine (C2) is expected to show a large C-F coupling constant (¹JCF), typically in the range of 170-250 Hz. magritek.com Carbons two or three bonds away (C1 and C3) will exhibit smaller, but still observable, through-bond couplings (²JCF and ³JCF). magritek.com Standard proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons can be complex due to these long-range fluorine-carbon couplings. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Note: These are estimated values based on typical chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
C1~4.5~60¹JCH, ²JHF
C2~5.0~95¹JHF, ²JHH
C3~3.0-3.5~35¹JCH, ³JHF, ²JHH
Aromatic C/H~7.0-7.5~120-145nJHH, nJHF
NH₂~1.5-3.0 (broad)--

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. huji.ac.il With 100% natural abundance and a wide chemical shift range, it is a powerful tool for characterizing fluorinated compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift for a fluorine atom attached to a secondary alkyl carbon typically falls within the range of +140 to +250 ppm relative to CFCl₃. ucsb.edu

The signal will be split into a complex multiplet due to coupling with adjacent protons (vicinal H-F coupling) on C1 and C3, and the geminal proton on C2. thermofisher.com These through-bond scalar couplings (JHF), which can often be observed over two to six bonds, provide valuable structural confirmation. thermofisher.comnih.gov For instance, a geminal coupling (²JFH) of around 40-50 Hz would be expected. thermofisher.com

Mass Spectrometry Techniques for Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀FN), the calculated exact molecular mass is approximately 151.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 151.

Fragmentation patterns provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the amino group (-NH₂) to give a fragment at m/z 135, or the loss of HF to produce a fragment at m/z 131. Cleavage of the five-membered ring is also a possible fragmentation route. The mass spectrum of the related compound 1-indanone (C₉H₈O, MW=132.16) shows characteristic fragmentation, providing a basis for predicting the behavior of the indenamine skeleton. nist.gov

X-ray Crystallographic Analysis of Related Indenamine Structures

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties when experimental data is scarce.

DFT calculations can be employed to predict the ground-state electronic structure and properties of this compound. mdpi.com These calculations can determine the optimized molecular geometry, which can then be compared with data from X-ray crystallography of related structures.

Furthermore, DFT is used to calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The introduction of a fluorine atom is known to modulate the electronic structure of organic molecules. mdpi.com DFT calculations can precisely map the molecular electrostatic potential, visualizing the electron-rich (amine) and electron-poor regions of the molecule, which is crucial for understanding its interaction with biological targets or other reagents. nih.gov Theoretical calculations can also predict vibrational frequencies and NMR chemical shifts, which serve as a valuable aid in interpreting experimental spectra. nih.gov

Applications of 2 Fluoro 2,3 Dihydro 1h Inden 1 Amine in Contemporary Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as precursors for a vast array of enantiomerically pure molecules, particularly pharmaceuticals. nih.gov The rigid, bicyclic structure of the indane framework in 2-fluoro-2,3-dihydro-1H-inden-1-amine provides a conformationally constrained scaffold, which is highly advantageous for inducing stereoselectivity in chemical reactions. nih.gov The presence of the primary amine allows for its use as a handle for introducing chirality into larger, more complex molecules.

By analogy with the extensively studied cis-1-aminoindan-2-ol, which is a critical component in the synthesis of HIV protease inhibitors like Indinavir, the 2-fluoro-aminoindane can be expected to serve as a valuable chiral synthon. nih.gov The fluorine atom at the 2-position can exert significant steric and electronic influence, potentially enhancing the diastereoselectivity of reactions at the adjacent C1 amine center. It can be used to synthesize chiral auxiliaries, where the amine is temporarily incorporated into a substrate to direct a stereoselective transformation, after which it can be cleaved and recovered.

Table 1: Potential Asymmetric Transformations Using this compound as a Chiral Building Block

Transformation TypeReactantExpected Role of 2-Fluoro-aminoindanePotential Product Class
Aldol AdditionAldehyde/KetoneFormation of a chiral imine to act as an auxiliaryβ-Hydroxy carbonyls
Diels-Alder ReactionDiene/DienophileFormation of a chiral dienophile or catalyst ligandChiral cyclic compounds
Alkylationα-Halo esterFormation of a chiral amide for diastereoselective enolate alkylationα-Substituted carboxylic acids
Michael Additionα,β-Unsaturated carbonylFormation of a chiral enamine or imine1,5-Dicarbonyl compounds

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, especially those with therapeutic potential, often relies on a convergent approach where key fragments or intermediates are prepared separately and then combined. This compound is well-suited to be such an intermediate. Its primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, imines, and secondary or tertiary amines, making it a versatile precursor for a library of derivatives.

The fluorinated indane core is a privileged structure in medicinal chemistry. For example, fluorinated amino acids are powerful building blocks that possess unique biological properties compared to their canonical counterparts. nih.gov The 2-fluoro-aminoindane moiety could be incorporated into peptide mimics or small molecule drugs to enhance their binding to biological targets. The fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, while also blocking metabolic oxidation at that position. The synthesis of complex molecules like enzyme inhibitors or receptor modulators could therefore hinge on the initial preparation and functionalization of this key fluorinated intermediate. nih.govnih.gov

Precursor for Novel Chemical Scaffolds with Fluorinated Indane Moieties

The development of novel chemical scaffolds is essential for expanding the accessible chemical space for drug discovery. This compound can serve as a starting point for creating new molecular frameworks that combine the rigidity of the indane system with the unique properties of fluorine. nih.gov

Through multi-step synthetic sequences, the amine functionality can be used to direct the formation of new rings fused to the indane core. For instance, reaction with bifunctional reagents could lead to the construction of novel heterocyclic systems. The fluorine atom would be retained in these new scaffolds, providing a strategic site for modulating the electronic properties and metabolic stability of the final compounds. Such novel fluorinated indane-based scaffolds could be of high interest for screening against various biological targets to identify new therapeutic leads.

Table 2: Examples of Novel Scaffolds Derivable from this compound

Reaction TypeReagent TypeResulting Scaffold ClassPotential Application Area
Pictet-Spengler ReactionAldehydeFluorinated Indeno-tetrahydroisoquinolinesCNS-active agents
Paal-Knorr Synthesis1,4-DicarbonylFluorinated Indeno-pyrrolesMaterials Science, Pharmaceuticals
Bischler-Napieralski ReactionAcyl Halide followed by cyclizationFluorinated Indeno-dihydroisoquinolinesEnzyme Inhibitors
Condensationβ-KetoesterFluorinated Indeno-dihydropyridinesCardiovascular drugs

Applications in Asymmetric Catalysis as Ligands or Auxiliaries

Chiral amines and their derivatives are frequently used as ligands for metal-based catalysts or as organocatalysts themselves in asymmetric reactions. mdpi.comrsc.org The combination of a stereocenter and a coordinating nitrogen atom makes this compound an excellent candidate for development into a chiral ligand.

Upon N-functionalization, for example, by reaction with diphenylphosphine (B32561) oxide to create a phosphine-amine (P,N) ligand, it could be used to coordinate with transition metals like rhodium, iridium, or palladium. Such metal complexes are powerful catalysts for asymmetric hydrogenations, hydrosilylations, and C-C bond-forming reactions. mdpi.com The rigidity of the indane backbone would restrict the conformational flexibility of the ligand, creating a well-defined chiral pocket around the metal center, which is often key to achieving high enantioselectivity. Furthermore, the electron-withdrawing nature of the fluorine atom could modulate the electronic properties of the nitrogen atom, thereby fine-tuning the catalytic activity of the metal complex.

As an organocatalyst, it could be derivatized into a thiourea (B124793) or squaramide catalyst. These catalysts operate through hydrogen bonding to activate substrates and control the stereochemical outcome of reactions like Michael additions or Henry reactions. mdpi.com

Integration into Diverse Molecular Architectures for Research Probes

Molecular probes are essential tools for studying biological systems. They often require a core scaffold that can be easily modified with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The this compound structure is a suitable platform for developing such probes.

The primary amine provides a convenient attachment point for linkers and reporter tags through stable amide bond formation. The fluorinated indane core can serve as the recognition element, designed to bind to a specific protein or enzyme. The fluorine atom itself can be a useful probe; ¹⁹F NMR is a powerful analytical technique with no background signal in biological systems, allowing the binding and local environment of a fluorine-containing probe to be monitored with high sensitivity. Therefore, integrating this compound into larger molecular architectures could lead to the development of novel imaging agents or chemical biology tools to investigate cellular processes.

Mechanistic Studies of Chemical Transformations and Molecular Interactions

Reaction Mechanisms in the Synthesis of 2-Fluoro-2,3-dihydro-1H-inden-1-amine

The synthesis of this compound and related fluorinated indenamine scaffolds typically involves multi-step sequences, with the introduction of the fluorine atom being a key transformation. While specific mechanistic studies for this exact compound are not extensively detailed in publicly available literature, the mechanism can be inferred from established methods for the fluorination of analogous indene (B144670) and styrene (B11656) derivatives. A common and effective strategy is electrophilic fluorination of an appropriate precursor. wikipedia.orgnih.gov

One plausible mechanistic pathway involves the electrophilic addition of a fluorine cation equivalent (F+) to an electron-rich double bond in an indene-type precursor. Reagents such as Selectfluor (F-TEDA-BF4) are widely used for this purpose. wikipedia.org The mechanism is thought to proceed as follows:

Formation of an Enamine or Enol Ether : To activate the substrate towards electrophilic attack, the ketone of a precursor like 2,3-dihydro-1H-inden-1-one can be converted to an enamine or a silyl (B83357) enol ether. This increases the nucleophilicity of the target carbon atom.

Electrophilic Attack : The electrophilic fluorinating agent, for example, the N-F moiety of Selectfluor, is attacked by the electron-rich double bond of the activated indene derivative. youtube.com This can proceed through a concerted or stepwise mechanism.

Intermediate Formation : A cationic intermediate, such as a fluorinated carbocation, is formed. In the case of indene derivatives, this intermediate would be stabilized by the adjacent aromatic ring. For instance, the reaction of 2-phenylindene with a Pd(IV)-F complex results in an allyl fluoride (B91410), presumably via the deprotonation of a benzyl (B1604629) cation intermediate formed after electrophilic fluorination. nih.gov

Product Formation : Subsequent workup, including hydrolysis of the enamine or enol ether and reduction of the carbonyl group, followed by conversion to an amine, would yield the final this compound product.

The precise nature of the electrophilic fluorination step, whether it involves a direct SN2-type displacement or a single-electron transfer (SET) pathway, remains a subject of investigation and can depend on the specific substrate and fluorinating agent used. wikipedia.org

Mechanistic Understanding of Derivatization Reactions, e.g., Decarboxylative Fluorination

Derivatization of indenamine scaffolds can be achieved through various reactions, with decarboxylative fluorination representing a powerful method for installing fluorine atoms. This reaction type converts readily available carboxylic acids into their corresponding alkyl fluorides, a transformation that can be challenging using other methods. nih.gov The mechanism often involves radical intermediates and is typically catalyzed by a metal, such as silver (Ag). acs.org

A widely accepted mechanism for silver-catalyzed decarboxylative fluorination using an electrophilic fluorine source like Selectfluor proceeds through a catalytic cycle involving Ag(I), Ag(II), and potentially Ag(III) species. nih.govacs.org

The key mechanistic steps are:

Oxidation of the Catalyst : The reaction is initiated by the oxidation of Ag(I) by Selectfluor to generate a higher-valent silver fluoride species, proposed to be Ag(III)-F. nih.gov

Single Electron Transfer (SET) : This is followed by a single electron transfer to form a Ag(II)-F intermediate and a carboxyl radical. nih.govacs.org

Decarboxylation : The unstable carboxyl radical rapidly loses carbon dioxide (CO₂) to generate an alkyl radical at the desired position on the indenamine scaffold. nih.gov

Fluorine Radical Transfer : The alkyl radical then reacts with the Ag(II)-F species to form the C-F bond of the final product and regenerate the Ag(I) catalyst, allowing the cycle to continue. nih.gov

Kinetic studies provide evidence that the rate-limiting step is the oxidation of a Ag(I)-carboxylate intermediate to Ag(II) by Selectfluor. acs.org The presence of water can be critical for solubilizing reaction components. acs.org This method is advantageous as it utilizes stable and common carboxylic acid starting materials to generate alkyl radicals that undergo fluorine atom transfer. nih.gov

Investigations into Molecular Target Interactions of Fluorinated Indenamine Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Fluorinated indenamine scaffolds have been investigated for their interactions with various enzymes and receptors, particularly those involved in neurotransmission.

A primary target for fluorinated indenamine and related structures is the enzyme monoamine oxidase (MAO) . nih.govusd.edu MAO is crucial for the metabolism of monoamine neurotransmitters, and its isoform MAO-B is a key target in the study of neurodegenerative conditions like Parkinson's disease. nih.govusd.eduresearchgate.net

Fluorination can enhance the potency and selectivity of MAO inhibitors. nih.gov For example, studies on fluorinated phenylcyclopropylamines, which share structural similarities with indenamines, showed that the presence of a fluorine atom on the cyclopropane (B1198618) ring increased inhibitory activity against both MAO-A and MAO-B. nih.gov The mechanism of inhibition by these compounds is often time- and concentration-dependent, suggesting a covalent or tightly bound interaction with the enzyme's flavin cofactor. nih.gov The fluorine atom's high electronegativity can modulate the electronic properties of the molecule, influencing its interaction with the active site residues of the enzyme. usd.edunih.gov This can lead to enhanced binding affinity or improved properties as a mechanism-based inhibitor. nih.gov

Table 1: Enzyme Modulation by Fluorinated Indanone/Indenamine Analogs
Compound ClassEnzyme TargetKey FindingsReference
Fluorinated Indanone DerivativesMonoamine Oxidase B (MAO-B)Exhibited high affinity and selectivity, with some derivatives showing Ki values in the low nanomolar range (e.g., 6 nM). nih.govresearchgate.net
Fluorinated PhenylcyclopropylaminesMonoamine Oxidase A/B (MAO-A/B)Fluorine substitution increased inhibitory activity towards both MAO isoforms. Stereochemistry influenced potency. nih.gov

Fluorinated indenamine scaffolds are also evaluated for their binding to monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov These transporters regulate neurotransmitter levels in the synapse and are targets for various therapeutics. nih.gov

Structure-activity relationship (SAR) studies have shown that fluorination can significantly impact binding affinity and selectivity. nih.gov For instance, in a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes, most analogues displayed high affinity for DAT (in the 12-50 nM range) and potent inhibition of dopamine uptake. nih.gov The fluorine atoms contribute to the binding interaction, potentially through favorable dipolar interactions within the receptor's binding pocket. nih.gov

Molecular dynamics simulations and docking studies are often employed to understand the specific ligand-target interactions. usd.edufu-berlin.de These studies suggest that fluorinated ligands bind within the central (S1) binding site of the transporter. nih.gov The orientation of the ligand, influenced by substituents like fluorine, is critical for the subsequent conformational changes that lead to transporter function modulation. researchgate.net The "polar hydrophobicity" of the C-F bond can create unique interactions that enhance binding affinity to a protein target. nih.gov

Table 2: Receptor Binding Profiles of Fluorinated Scaffolds
Compound ScaffoldReceptor/Transporter TargetBinding Affinity (Ki or IC50)Key FindingsReference
N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanesDopamine Transporter (DAT)12-50 nMHigh affinity and selectivity for DAT. nih.gov
Fluorinated 3-BenzazepinesNMDA Receptor (GluN2B subunit)High affinity and selectivity.Designed as potential PET tracers for imaging NMDA receptor distribution. nih.gov

Emerging Research Frontiers and Future Prospects for 2 Fluoro 2,3 Dihydro 1h Inden 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-fluoroamines has historically been challenging due to their inherent instability, often leading to decomposition through elimination pathways. enamine.net However, recent advances in synthetic chemistry have opened new avenues for the preparation of such compounds. For 2-fluoro-2,3-dihydro-1H-inden-1-amine, several plausible synthetic strategies can be envisaged, moving beyond traditional, often harsh, fluorination methods.

A promising approach involves the late-stage fluorination of a suitable precursor. One such strategy could begin with the readily available 1-indanone. Asymmetric reduction would yield the corresponding chiral indanol, which can then be converted to an amine. Subsequent α-fluorination of a protected amine intermediate could be achieved using modern electrophilic fluorinating reagents.

Another viable and more convergent route would involve the direct fluorination of an enamine or enolate derived from a protected 1-indanamine. This method would offer better control over the position of the fluorine atom. Sustainable synthetic approaches would focus on catalytic methods, minimizing the use of stoichiometric and often hazardous reagents.

Recent developments in catalytic enantioselective fluorination offer a pathway to chiral this compound. mdpi.com The use of chiral catalysts in conjunction with electrophilic or nucleophilic fluorinating agents could allow for the direct and stereocontrolled synthesis of this compound. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Route Key Steps Potential Advantages Potential Challenges
Linear Synthesis 1. Asymmetric reduction of 1-indanone2. Conversion of alcohol to amine3. Protection of the amine4. α-FluorinationWell-established individual stepsLong synthetic sequence, potential for low overall yield
Convergent Synthesis 1. Synthesis of a protected 1-indanamine2. Formation of an enamine/enolate3. Electrophilic fluorinationShorter route, potentially higher yieldingControl of regioselectivity in enolate formation
Catalytic Asymmetric Fluorination Direct enantioselective fluorination of a suitable indene (B144670) derivativeHighly efficient, direct access to chiral productCatalyst development and optimization

Exploration of Undiscovered Reactivity Patterns and Functionalization Opportunities

The primary amine can be readily derivatized through acylation, alkylation, arylation, and sulfonylation reactions to generate a library of novel compounds. These reactions would allow for the systematic exploration of the structure-activity relationships of this compound derivatives in various biological and material science applications.

Furthermore, the fluorine atom is expected to decrease the pKa of the neighboring amine, potentially altering its binding properties in biological systems. The conformational preferences of α-fluoroketones have been shown to influence their reactivity, and similar effects can be anticipated for α-fluoroamines. beilstein-journals.org The gauche effect between the fluorine atom and the amino group could lead to a preferred conformation, which could be exploited in the design of constrained ligands for protein targets.

The functionalization of the aromatic ring of the indane scaffold through electrophilic aromatic substitution reactions would provide another avenue for structural diversification. The directing effects of the fluorine and amino groups would need to be carefully considered to achieve the desired regioselectivity.

Table 2: Potential Functionalization Reactions of this compound

Reaction Type Reagents and Conditions Expected Product
N-Acylation Acyl chloride, baseN-acylated derivative
N-Alkylation Alkyl halide, baseN-alkylated derivative
N-Arylation Aryl halide, palladium catalystN-arylated derivative
N-Sulfonylation Sulfonyl chloride, baseN-sulfonylated derivative
Aromatic Nitration Nitric acid, sulfuric acidNitrated aromatic ring derivative

Design and Synthesis of Next-Generation Fluorinated Indenamine Scaffolds for Chemical Biology and Material Science Research

The unique structural and electronic properties of this compound make it an attractive building block for the design and synthesis of next-generation fluorinated scaffolds for a range of applications.

In the realm of chemical biology , this fluorinated indanamine can be incorporated into larger molecules to probe biological systems. The fluorine atom can serve as a sensitive ¹⁹F NMR probe to study protein-ligand interactions and conformational changes in biomolecules. Furthermore, the introduction of fluorine can enhance the metabolic stability and cell permeability of bioactive compounds, making this compound a valuable scaffold for drug discovery. unilag.edu.ng For instance, fluorinated analogues of known central nervous system agents could be synthesized to improve their pharmacokinetic profiles.

In material science , the incorporation of the this compound moiety into polymers or organic electronic materials could lead to novel properties. numberanalytics.comnumberanalytics.com The high electronegativity of fluorine can influence the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). numberanalytics.com The ability to functionalize the amine group allows for the covalent attachment of this scaffold to polymer backbones or surfaces, enabling the development of functional materials with tailored properties. nih.gov For example, fluorinated polymers often exhibit low surface energy and high thermal stability. numberanalytics.comnih.gov

The development of synthetic routes to bifunctional derivatives of this compound, bearing orthogonal reactive handles, would further expand its utility as a versatile building block for the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2,3-dihydro-1H-inden-1-amine, and what reaction conditions optimize yield?

  • Methodology :

  • Route 1 : Nucleophilic fluorination of dihydroindenone precursors using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC or HPLC .
  • Route 2 : Hydrogenation of fluorinated indene derivatives under H₂ (1–3 atm) with palladium/carbon catalysts. Optimize temperature (25–50°C) to avoid over-reduction .
  • Yield Optimization : Use spectroscopic techniques (e.g., 19F^{19}\text{F} NMR) to confirm fluorination efficiency and purity. Adjust stoichiometry of fluorinating agents to minimize side products .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodology :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Set ionization voltage to 70 eV for fragmentation pattern analysis .
  • FTIR-ATR : Analyze functional groups (e.g., NH₂, C-F) between 4000–600 cm⁻¹. Compare peaks with reference spectra of non-fluorinated analogs .
  • HPLC-TOF : Employ a C18 column with a gradient elution (water:acetonitrile, 0.1% formic acid) for high-resolution mass confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for synthesis and purification steps .
  • Waste Disposal : Segregate halogenated waste in labeled containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Emergency Response : For skin contact, rinse immediately with 10% ethanol-water solution to solubilize fluorinated residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodology :

  • Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., enantiomeric purity, solvent effects) causing discrepancies .
  • Dose-Response Replication : Use isogenic cell lines and standardized assays (e.g., cAMP modulation) under controlled conditions (pH 7.4, 37°C) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across datasets. Report confidence intervals (95%) .

Q. What computational modeling approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for fluorination reactions. Compare activation energies of competing pathways .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COMSOL Multiphysics. Optimize diffusion coefficients .
  • AI-Driven Synthesis : Train neural networks on PubChem reaction data to predict feasible routes and side products .

Q. How can theoretical frameworks guide the study of this compound’s interactions with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model ligand-receptor binding (e.g., serotonin receptors). Validate with mutagenesis data .
  • Pharmacophore Mapping : Identify critical functional groups (NH₂, C-F) using Schrödinger’s Phase. Correlate with in vitro activity .
  • QSPR Models : Develop quantitative structure-property relationships to predict blood-brain barrier permeability .

Key Considerations

  • Theoretical Grounding : Align mechanistic studies with established organic chemistry principles (e.g., Hammond’s postulate for reaction intermediates) .
  • Methodological Rigor : Use blinded analysis in pharmacological assays to minimize bias .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational tools to accelerate discovery .

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